molecular formula C23H19ClN4O3 B2460718 N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921850-12-6

N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2460718
CAS No.: 921850-12-6
M. Wt: 434.88
InChI Key: KQZMZUJKRZIQFB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a sophisticated pyrazolopyridine derivative offered as a key intermediate for pharmaceutical research and development. Compounds within this structural class have been extensively investigated for their potential as potent and selective enzyme inhibitors, particularly in the field of anticoagulation therapy where similar structures have shown high efficacy as Factor Xa (fXa) inhibitors . The molecular architecture, featuring a chlorinated methoxyphenyl group and a prop-2-en-1-yl (allyl) side chain, provides a versatile scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore novel therapeutic avenues, optimize binding affinity and selectivity, and synthesize new chemical entities for biological screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-3-11-27-13-17(22(29)25-19-12-15(24)9-10-20(19)31-2)21-18(14-27)23(30)28(26-21)16-7-5-4-6-8-16/h3-10,12-14H,1,11H2,2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZMZUJKRZIQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyridine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. This can be achieved through the condensation of hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using allyl halides in the presence of a base such as potassium carbonate.

    Substitution with Chloro-Methoxyphenyl Group: The chloro-methoxyphenyl group is introduced through nucleophilic substitution reactions, where the pyrazolopyridine core reacts with 5-chloro-2-methoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, reduced alcohols or amines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[4,3-c]pyridine scaffold is versatile, with modifications at positions 5 and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis based on substituent variations, synthesis, and analytical data from diverse sources:

Substituent Variations at Position 5

The allyl group in the target compound distinguishes it from analogs with bulkier or aromatic substituents:

Compound Name Position 5 Substituent Key Implications Reference
N-(5-chloro-2-methoxyphenyl)-...-5-(prop-2-en-1-yl)-... Prop-2-en-1-yl Enhanced reactivity (e.g., Michael addition); moderate steric bulk. N/A
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) Quinolin-3-yl Increased aromaticity and planarity; potential for π-π stacking interactions.
5-Benzyl-N-(3-methylphenyl)-... Benzyl Higher lipophilicity; potential for enhanced membrane permeability.
5-Ethyl-N-(4-ethoxyphenyl)-... Ethyl Reduced steric hindrance; improved metabolic stability.

Key Insight: The allyl group in the target compound offers a balance between reactivity and steric demands, contrasting with the aromatic quinolinyl or benzyl groups in analogs .

Carboxamide Modifications at Position 7

The 5-chloro-2-methoxyphenyl carboxamide moiety is compared to other aryl/alkylamide variants:

Compound Name Position 7 Carboxamide Substituent Key Implications Reference
N-(5-chloro-2-methoxyphenyl)-... 5-Chloro-2-methoxyphenyl Electron-withdrawing Cl and electron-donating OMe may optimize binding affinity. N/A
N-(3-methylphenyl)-... 3-Methylphenyl Methyl group enhances lipophilicity but may reduce solubility.
N-Cycloheptyl-... Cycloheptyl Aliphatic substituent improves solubility but reduces aromatic interactions.

Key Insight : The chloro and methoxy groups in the target compound’s carboxamide likely fine-tune electronic properties compared to purely hydrophobic (e.g., cycloheptyl) or sterically simple (e.g., 3-methylphenyl) analogs .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

PropertyDetail
Molecular Formula C23H21ClN4O3
Molecular Weight 436.9 g/mol
CAS Number 921834-08-4

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating multiple pyrazolo derivatives, the compound demonstrated a mean growth inhibition (GI%) of approximately 43.9% across 56 cancer cell lines, indicating its broad-spectrum anticancer activity .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Growth Inhibition (%)
6nVarious11.7043.9
6sRFX 393 (Renal)11.70Moderate
6tRFX 393 (Renal)19.92Moderate

The mechanism by which this compound exerts its biological effects appears to involve inhibition of specific enzymes and modulation of cellular pathways. Research indicates that it may act as a dual inhibitor targeting cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), both critical in cancer cell proliferation and survival .

Case Studies

In one notable case study involving renal carcinoma cell line RFX 393, the compound was evaluated for its effect on cell cycle progression and apoptosis induction. The results indicated that treatment with the compound led to significant arrest in the G0–G1 phase of the cell cycle and increased apoptosis rates compared to untreated controls .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazolo derivatives:

Compound NameIC50 (µM)Target Enzyme
N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide>50ALK
Pyrazolo[1,5-a]pyrimidine derivatives11.70CDK2
Compound 6n11.70TRKA

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis of pyrazolo-pyridine derivatives typically involves cyclization reactions. For example, a multi-step process starting with methyl 5-amino-1H-pyrazole-4-carboxylate (1) can be condensed with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate (2) to form the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization with a prop-2-en-1-yl group and coupling to the 5-chloro-2-methoxyphenyl moiety via carboxamide linkage is critical . Key intermediates include tert-butoxycarbonyl (Boc)-protected amines and activated esters for amide bond formation.

Q. Which spectroscopic techniques are essential for structural characterization?

  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
  • NMR : ¹H and ¹³C NMR resolve regiochemistry of the pyrazolo-pyridine core and substituents (e.g., methoxy, chloro, and allyl groups) .
  • X-ray crystallography : Confirms absolute configuration and hydrogen-bonding patterns in crystalline forms .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazolo-pyridine core formation be addressed?

Regioselectivity in heterocyclic synthesis often depends on reaction conditions. For example, using microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl₂) can enhance cyclization efficiency. Computational modeling (DFT) predicts reactive sites by analyzing electron density distributions in intermediates, guiding substituent placement . Additionally, steric effects from bulky groups (e.g., tert-butyl) can direct bond formation .

Q. What strategies resolve contradictions between spectroscopic data and expected structures?

Discrepancies in NMR or mass spectra may arise from dynamic effects (e.g., tautomerism) or impurities. Solutions include:

  • Variable-temperature NMR to detect tautomeric equilibria .
  • 2D NMR (COSY, NOESY) to confirm coupling networks and spatial proximity of substituents .
  • Cross-validation with X-ray data to resolve ambiguities in bond connectivity .
  • Isotopic labeling (e.g., ¹⁵N) to trace nitrogen atoms in the pyrazole ring .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) identifies optimal conditions. For example, flow chemistry setups improve mixing and heat transfer for exothermic steps .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling reactions, while phase-transfer catalysts (e.g., TBAB) improve interfacial interactions in biphasic systems .
  • Purification : Use of reverse-phase HPLC or recrystallization from ethanol/water mixtures removes byproducts .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 24-hour intervals .
  • Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds .
  • Light exposure tests : UV-vis spectroscopy tracks photodegradation products under accelerated conditions .

Key Considerations for Experimental Design

  • Stereochemical integrity : Chiral centers in intermediates require asymmetric catalysis (e.g., Sharpless epoxidation) or chiral HPLC for resolution .
  • Scale-up challenges : Replace hazardous solvents (e.g., THF) with biodegradable alternatives (2-MeTHF) in flow reactors .
  • Byproduct management : Use scavenger resins (e.g., QuadraSil™) to remove metal catalysts post-reaction .

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